3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one
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Overview
Description
Aminoquinolone is a metabolite of peptido-aminobenzophenone.
Scientific Research Applications
Antimicrobial Applications
Research has highlighted the synthesis and antimicrobial potential of related quinoline compounds. Dobaria, Patel, and Parekh (2003) synthesized cyanopyridines including 2-Amino-3-cyano-4-(2'-chloro-7'-methylquinolin-3'-yl)-6-arylpyridines, which showed notable antimicrobial activity (Dobaria et al., 2003). Similarly, Rajput and Sharma (2021) synthesized N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, demonstrating moderate to excellent antibacterial and antifungal activities (Rajput & Sharma, 2021).
Structural and Spectroscopic Analysis
Mandal and Patel (2018) conducted a comprehensive study on the molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones, exploring their crystal structures and weak interactions through experimental and computational methods (Mandal & Patel, 2018). The study by Sedova and Shkurko (1995) on the amination of chloro-arylquinazolines, including structures similar to 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one, provides insights into their molecular transformations (Sedova & Shkurko, 1995).
Synthesis and Characterization
Butcher et al. (2007) studied the synthesis and characterization of compounds including 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, which shares structural similarities with the compound , providing a deeper understanding of its chemical properties (Butcher et al., 2007).
Chemical Transformations and Applications
In the field of organic chemistry, several studies have been conducted on compounds structurally related to 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one. These include the research by Hui et al. (2000) on heterocyclic systems containing bridged nitrogen atoms, indicating potential for diverse chemical applications (Hui et al., 2000).
properties
CAS RN |
76684-34-9 |
---|---|
Product Name |
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one |
Molecular Formula |
C16H12Cl2N2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)15(9-4-2-3-5-11(9)17)10(14)8-13(19)16(20)21/h2-8H,19H2,1H3 |
InChI Key |
CUHSUPOXQHQJPB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one aminoquinolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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